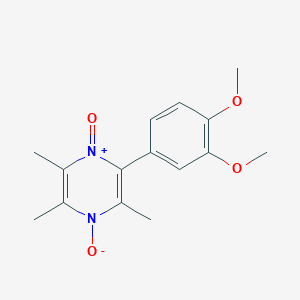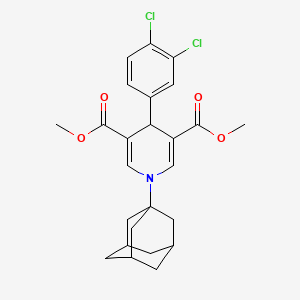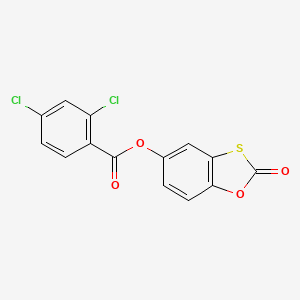![molecular formula C25H32N2O8S2 B11617097 6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid](/img/structure/B11617097.png)
6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorene core, sulfonamide groups, and a carboxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Introduction of Sulfonamide Groups: Sulfonamide groups are introduced via sulfonation followed by amination. This involves treating the fluorene core with chlorosulfonic acid to form sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Attachment of Carboxypentyl Chain: The carboxypentyl chain is introduced through a nucleophilic substitution reaction, where a suitable carboxypentyl halide reacts with the sulfonamide-fluorene intermediate.
Final Assembly: The final compound is assembled by coupling the hexanoic acid moiety to the fluorene-sulfonamide intermediate through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The sulfonamide and carboxypentyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Possible applications in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide groups could play a key role in binding to these targets, while the fluorene core may provide structural stability.
Comparison with Similar Compounds
Similar Compounds
Fluorene Derivatives: Compounds with similar fluorene cores but different substituents.
Sulfonamides: Compounds with sulfonamide groups but different core structures.
Carboxylic Acids: Compounds with carboxylic acid groups but different overall structures.
Uniqueness
6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID is unique due to the combination of its fluorene core, sulfonamide groups, and carboxypentyl chain. This combination imparts specific chemical and physical properties that may not be present in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H32N2O8S2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
6-[[7-(5-carboxypentylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C25H32N2O8S2/c28-24(29)7-3-1-5-13-26-36(32,33)20-9-11-22-18(16-20)15-19-17-21(10-12-23(19)22)37(34,35)27-14-6-2-4-8-25(30)31/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,29)(H,30,31) |
InChI Key |
FCTKXIUIRVNAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-fluorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11617019.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11617023.png)

![6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11617042.png)
![4-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11617057.png)
![3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617059.png)

![2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617070.png)
![methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617077.png)


![methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11617084.png)
![4-[(3-Ethoxy-4-hydroxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B11617090.png)
